molecular formula C20H16FNO2 B5458036 2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE

2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE

Cat. No.: B5458036
M. Wt: 321.3 g/mol
InChI Key: WMHVLGNXARFLDY-ZRDIBKRKSA-N
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Description

2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl propanoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2-fluorophenyl group and a propanoate ester, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl propanoate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Heck reaction, where 2-fluoroiodobenzene is coupled with a suitable quinoline derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the 2-fluorophenylethenyl group, converting it to a single bond and forming a saturated derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl propanoate involves its interaction with specific molecular targets:

    DNA Gyrase and Topoisomerase IV: The compound can inhibit these enzymes, leading to the disruption of DNA replication and transcription in microbial cells.

    Cell Signaling Pathways: It may interfere with cell signaling pathways involved in cancer cell proliferation and survival, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl propanoate
  • 2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl acetate
  • 2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl butanoate

Uniqueness

2-[(1E)-2-(2-Fluorophenyl)ethenyl]quinolin-8-yl propanoate is unique due to its specific substitution pattern and the presence of the propanoate ester, which may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

IUPAC Name

[2-[(E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c1-2-19(23)24-18-9-5-7-15-11-13-16(22-20(15)18)12-10-14-6-3-4-8-17(14)21/h3-13H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVLGNXARFLDY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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